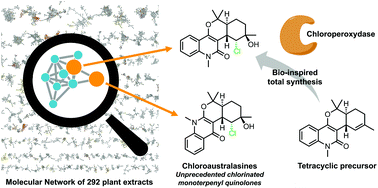Searching for original natural products by molecular networking: detection, isolation and total synthesis of chloroaustralasines†
Organic Chemistry Frontiers Pub Date: 2018-06-07 DOI: 10.1039/C8QO00429C
Abstract
With the aim of isolating structurally original natural products, a molecular networking (MN)-based prioritisation approach has been developed and applied to a collection of 292 plant extracts. It led to the selection of a sample-specific cluster of ions detected in the bark extract of Codiaeum peltatum. The MN-guided purification of the targeted compounds afforded four unprecedented chlorinated monoterpenyl quinolones named chloroaustralasines A–C and isochloroaustralasine A. Faced with inconsistent spectral data of some previously reported quinolones, the total synthesis of the corresponding dihydroxy and chlorohydrin compounds was undertaken. The desired products were obtained in three steps, allowing the structural reassignment of two erioaustralasines. The chloroperoxidase-mediated hydroxychlorination reaction developed for the synthesis of the chlorinated quinolone showed that such complex molecules could be good substrates for this enzyme and, at the same time, raised the question of the biosynthetic origin of the non-artefactual chlorohydrin moiety.

Recommended Literature
- [1] Ultrafast non-adiabatic dynamics of excited diphenylmethyl bromide elucidated by quantum dynamics and semi-classical on-the-fly dynamics†
- [2] Classifying deep eutectic solvents for polymer solvation via intramolecular dimer formation†
- [3] Degradation of palmitic (hexadecanoic) acid deposited on TiO2-coated self-cleaning glass: kinetics of disappearance, intermediate products and degradation pathways
- [4] Absorbing phase transitions and dynamic freezing in running active matter systems
- [5] Photocatalytic performance and mechanism insights of a S-scheme g-C3N4/Bi2MoO6 heterostructure in phenol degradation and hydrogen evolution reactions under visible light†
- [6] Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety†
- [7] Front cover
- [8] Microfluidic devices for fluidic circulation and mixing improve hybridization signal intensity on DNA arrays
- [9] Study of paraCEST response on six-coordinated Co(ii) and Ni(ii) complexes of a pyridine-tetraamide-based ligand†
- [10] Chiral 5-phenylpyrimidine liquid crystals with ‘de Vries-like’ properties: dependence of electroclinic effect and ferroelectric properties on carbosilane nanosegregation†










